1H,1H,2H,2H-全氟辛基三氯硅烷 vs 全氟癸基三氯硅烷 (FDTS):接触角与疏水性能的量化权衡
在相同的反应离子刻蚀硅基底和SAM沉积条件下,1H,1H,2H,2H-全氟辛基三氯硅烷(FOTS)的水接触角介于全氟癸基三氯硅烷(FDTS, C10)和十八烷基三氯硅烷(OTS, C18烷基)之间,为中等水平 [1]。FDTS因其更长的氟碳链获得了最高的接触角,而FOTS在提供了明显优于OTS的疏水性的同时,在工艺上比FDTS具有更快的表面迁移和SAM形成速率。
| Evidence Dimension | 静态水接触角 |
|---|---|
| Target Compound Data | 中等(介于FDTS和OTS之间) |
| Comparator Or Baseline | FDTS: 最大 (最高接触角);OTS: 最小 (最低接触角) |
| Quantified Difference | FDTS > FOTS > OTS (具体角度数值取决于表面粗糙度;在微柱阵列表面上可达150°以上,FDTS最高为156.0°) |
| Conditions | 反应离子刻蚀硅基底上的自组装单分子层 (SAMs),微柱阵列直径5 μm,高度10 μm,间距15–45 μm |
Why This Matters
该数据明确了C8链长在疏水性能与工艺动力学之间的权衡位置,采购方可根据目标应用选择最优链长——若追求极致疏水性选FDTS,若需更优的成膜均匀性和工艺效率则选FOTS。
- [1] Lian, F., Zhang, H. C., Zou, H. L., & Pang, L. Y. (2011). Preparation of Hydrophobic/Superhydrophobic Surface on Silicon Wafer by Reactive Ion Etching and Self-assembled Monolayers. Chemical Journal of Chinese Universities, 32(12), 2833-2838. View Source
